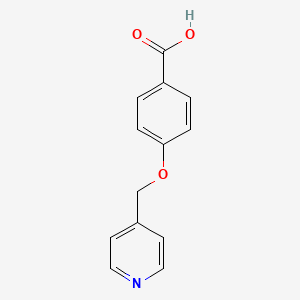
4-(Pyridin-4-ylmethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyridin-4-ylmethoxy)benzoic acid is a biochemical compound used for proteomics research . It has a molecular formula of C13H11NO3 and a molecular weight of 229.23 .
Synthesis Analysis
A new metal-based chemotherapeutic drug candidate [Co(L)2·(H2O)4] (1) was synthesized from the ligand 4-(pyridin-4-ylmethoxy)-benzoic acid (HL) and thoroughly characterized by spectroscopic, analytical, and single crystal X-ray diffraction techniques .Molecular Structure Analysis
The molecular structure of 4-(Pyridin-4-ylmethoxy)benzoic acid consists of one Co(II) ion, one L− ligand, and two coordinated aqua molecules . The Co(II) ion is coordinated to four oxygen atoms from four aqua molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Pyridin-4-ylmethoxy)benzoic acid include a molecular formula of C13H11NO3 and a molecular weight of 229.23 . Further details about its physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
4-(Pyridin-4-ylmethoxy)benzoic acid has been utilized in the synthesis of various coordination polymers and metal-organic frameworks. These compounds have been characterized using different spectroscopic techniques and single-crystal X-ray diffraction. For instance, 3,5-bis(pyridin-4-ylmethoxy)benzoic acid was used to create lanthanide complexes with interesting photophysical properties, such as bright green luminescence efficiencies in solid state (Sivakumar et al., 2011). Similarly, Xu et al. (2009) synthesized a novel 3D polymer using 3,5-bis(pyridin-4-ylmethoxy)benzoic acid, exhibiting a 4-fold interpenetrating net with photoluminescent properties (Xu et al., 2009).
Photophysical and Luminescent Properties
These synthesized materials often display unique photophysical and luminescent properties. For example, terbium systems created using 3,4-bis(pyridin-4-ylmethoxy)benzoic acid as a bridge molecule in hybrid materials exhibited high thermal stability and amorphous structure features, with strong green emission from Tb3+ ions (Zhang et al., 2015).
Supramolecular Chemistry and Crystal Engineering
This compound has been instrumental in the development of supramolecular chemistry and crystal engineering. It aids in the formation of complex structures like entangled frameworks and coordination polymers with specific topologies and binding modes. For example, a study by Li et al. (2012) showed the synthesis of entangled structures based on bi- and tri-metallic cores, utilizing 1,4-bis(pyridin-4-ylmethoxy)benzene (Li et al., 2012).
Interaction with Biological Molecules
In the field of biochemistry, 4-(Pyridin-4-ylmethoxy)benzoic acid derivatives have been investigated for their interaction with DNA and proteins. For instance, Tabassum et al. (2015) synthesized a Co(II) complex from this ligand, which showed significant DNA binding and photo cleavage activity, as well as interaction with human serum albumin (Tabassum et al., 2015).
Thermo- and Solvatochromic Properties
Compounds containing 4-(pyridin-4-yl)benzoic acid have exhibited thermo- and solvatochromic properties, useful in materials science for sensing and display technologies. For example, a study by Mehlana et al. (2012) focused on metal-organic frameworks showing water-induced phase transformations with chromotropism, a property important for creating responsive materials (Mehlana et al., 2012).
Safety and Hazards
The safety data sheet for benzoic acid, a related compound, indicates that it causes skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . Specific safety and hazard information for 4-(Pyridin-4-ylmethoxy)benzoic acid is not available in the search results.
Mecanismo De Acción
Target of Action
It has been used in the synthesis of a cobalt (ii) complex that interacts with dna , and in the development of antibacterial agents against Klebsiella pneumoniae .
Mode of Action
In a study, a cobalt (II) complex derived from this compound was found to bind to CT DNA via an electrostatic mode . Another study suggested that it could inhibit folic acid production in Klebsiella pneumoniae .
Biochemical Pathways
Given its potential role in inhibiting folic acid production , it may impact the folate pathway, which is crucial for the synthesis of nucleotides in bacteria.
Result of Action
A cobalt (ii) complex derived from this compound showed significant dna photo cleavage activity through the formation of hydroxyl radicals . As an antibacterial agent, it could potentially disrupt bacterial cell membrane and reduce folic acid production .
Propiedades
IUPAC Name |
4-(pyridin-4-ylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)11-1-3-12(4-2-11)17-9-10-5-7-14-8-6-10/h1-8H,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNNDTCHJWVJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-ylmethoxy)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

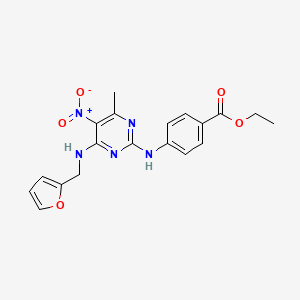
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B2473529.png)
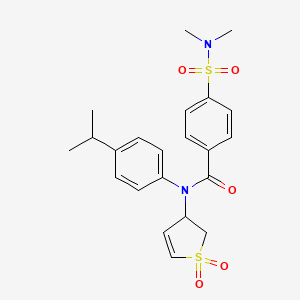
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2473531.png)
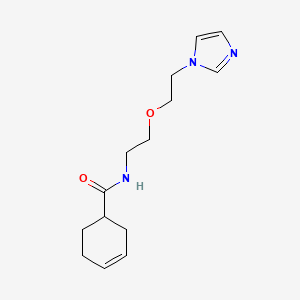

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2473534.png)

![6-Cyclopropyl-N-[(2,4-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2473539.png)

![6-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)nicotinamide](/img/structure/B2473541.png)

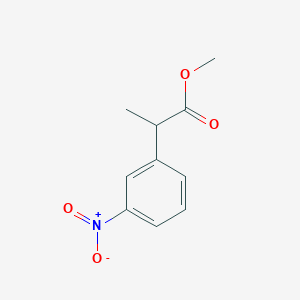
![2-[(4-Methylpiperazin-1-yl)methyl]morpholine](/img/structure/B2473546.png)